molecular formula C23H24N2 B3051258 1-Tritylpiperazine CAS No. 32422-96-1

1-Tritylpiperazine

Cat. No. B3051258
CAS RN: 32422-96-1
M. Wt: 328.4 g/mol
InChI Key: LAZQWLMVJAIYFE-UHFFFAOYSA-N
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Patent
US08637492B2

Procedure details

Piperazine (107.5 g, 1.25 mole) was dissolved in DCM (500 ml). Trityl chloride (69.7 g, 0.25 mole) was added to the mixture cooled in an ice bath. After addition, the mixture was kept at room temperature for 30 min. The mixture was washed with water (500 ml, three times). And the organic layer was separated and dried over sodium sulfate. The mixture was concentrated to ca. 100 ml and added to hexane (1 liter). The solid was removed by filtration. The filtrate was evaporated to dryness to give a white solid (ca. 100 g).
Quantity
107.5 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
69.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[C:7](Cl)([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>C(Cl)Cl>[C:7]([N:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)([C:20]1[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=1)[C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1

Inputs

Step One
Name
Quantity
107.5 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
69.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
ADDITION
Type
ADDITION
Details
After addition
WASH
Type
WASH
Details
The mixture was washed with water (500 ml, three times)
CUSTOM
Type
CUSTOM
Details
And the organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated to ca. 100 ml
ADDITION
Type
ADDITION
Details
added to hexane (1 liter)
CUSTOM
Type
CUSTOM
Details
The solid was removed by filtration
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 100 g
YIELD: CALCULATEDPERCENTYIELD 121.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.